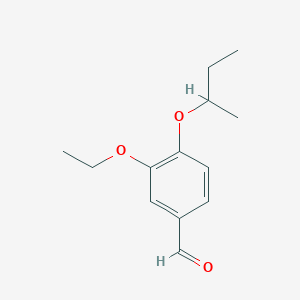

4-Sec-butoxy-3-ethoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Sec-butoxy-3-ethoxybenzaldehyde, also known as BBE, is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is commonly used in various fields of research and industry.

Molecular Structure Analysis

The InChI code for 4-Sec-butoxy-3-ethoxybenzaldehyde is1S/C13H18O3/c1-4-10(3)16-12-7-6-11(9-14)8-13(12)15-5-2/h6-10H,4-5H2,1-3H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

4-Sec-butoxy-3-ethoxybenzaldehyde is a liquid at room temperature .Aplicaciones Científicas De Investigación

Raman Spectroscopic Studies

- Vibrational Relaxation Analysis : Research by Ramakrishnan et al. (2009) explored the molecular interactions in binary mixtures of substituted benzaldehydes, including 4-ethoxybenzaldehyde, using Raman spectroscopy. This study provided insights into the vibrational relaxation of these compounds, indicating potential applications in molecular dynamics and interaction studies (Ramakrishnan, Sarua, Kuball, & Abdullah, 2009).

Solubility and Solution Thermodynamics

- Solid-Liquid Equilibrium Studies : Wang et al. (2017) conducted a study on the solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various organic solvents. This research is crucial for understanding the solubility behavior of similar substituted benzaldehydes, which can be essential for their purification and application in different solvents (Wang, Xu, & Xu, 2017).

Crystal Structure Analysis

- Molecular Structure Examination : A study by Shi (2005) on the crystal structure of a compound derived from 4-ethoxybenzaldehyde revealed the formation of hydrogen bonds and provided insights into intermolecular interactions. Such studies are vital for the development of materials and pharmaceuticals where crystal structure plays a crucial role (Shi, 2005).

Chemical Synthesis Applications

- Synthesis of Substituted Dienes : Research by Prandi and Venturello (1994) detailed the synthesis of substituted dienes using a mixture of sec-butyllithium and potassium tert-butoxyde, demonstrating the potential application of 4-sec-butoxy-3-ethoxybenzaldehyde in organic synthesis (Prandi & Venturello, 1994).

Non-Aqueous Medium Titrations

- Acidity and Solvent Effects Studies : Yüksek et al. (2005) conducted a study on the non-aqueous medium titrations of compounds derived from 3-ethoxy-4-hydroxybenzaldehyde. This research is significant for understanding the behavior of similar compounds in various solvents, which is essential for their application in chemical processes (Yüksek, Üçüncü, Alkan, Ocak, & Bahçeci, 2005).

Intermolecular Interactions and Molecular Docking

- Structural and Electronic Properties Analysis : A study by Ghalla et al. (2018) on 4-methoxybenzaldehyde, a compound similar to 4-sec-butoxy-3-ethoxybenzaldehyde, investigated its structural and electronic properties, including intermolecular interactions and molecular docking. Such studies are crucial for drug design and material science applications (Ghalla, Issaoui, Bardak, & Atac, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

4-butan-2-yloxy-3-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-10(3)16-12-7-6-11(9-14)8-13(12)15-5-2/h6-10H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPXBOGXXIEFIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=C(C=C(C=C1)C=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388045 |

Source

|

| Record name | 4-butan-2-yloxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Sec-butoxy-3-ethoxybenzaldehyde | |

CAS RN |

915907-98-1 |

Source

|

| Record name | 4-butan-2-yloxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Furan-2-carbonyl)-amino]-pentanoic acid](/img/structure/B1304993.png)

![2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1305012.png)

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)

![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)